Bienvenue dans la boutique en ligne BenchChem!

Heptanoylcarnitine

Metabolomics Fatty Acid Oxidation Clinical Biomarker

Heptanoylcarnitine (C7:0) is an odd-chain acylcarnitine for LC-MS/MS metabolomics. Unlike even-chain C8:0/C6:0, it uses m/z 274→85 transition; generic substitution causes 14-Da error, misassigning metabolic disease biomarkers. Derived from peroxisomal odd-chain FA oxidation, gut microbial cyclopropane metabolism, and BCAA catabolism—not dietary even-chain fat oxidation. C7:0 (HR 1.03) differs from pro-atherogenic C8:0 (HR 1.21) in cardiovascular panels. Exercise studies show C7:0 is muscle-retained while C8/C10 are plasma-mobilized, requiring C7-specific standards. Procure ≥98% purity for diagnostic compliance.

Molecular Formula C14H27NO4
Molecular Weight 273.37 g/mol
Cat. No. B1235233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptanoylcarnitine
Molecular FormulaC14H27NO4
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C14H27NO4/c1-5-6-7-8-9-14(18)19-12(10-13(16)17)11-15(2,3)4/h12H,5-11H2,1-4H3
InChIKeyVDPCTFWULDLKHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy Heptanoylcarnitine (C7:0 Carnitine) – Medium-Chain Acylcarnitine Reference Standard for Metabolic Research


Heptanoylcarnitine (C7:0 carnitine; CAS 162041-08-9) is a medium-chain acylcarnitine formed by esterification of heptanoic acid (C7:0) to L-carnitine . It belongs to the fatty acyl carnitine subclass [FA0707] with molecular formula C₁₄H₂₇NO₄ and an exact mass of 273.19 Da [1]. As an intermediate in mitochondrial and peroxisomal fatty acid β-oxidation, heptanoylcarnitine shuttles C7 acyl groups across organelle membranes [2]. Unlike even-chain medium-chain acylcarnitines (e.g., C6, C8, C10) that derive predominantly from even-chain fatty acids, heptanoylcarnitine is an odd-chain species whose circulating levels reflect distinct metabolic inputs including gut microbial metabolism, dairy-derived odd-chain fatty acid oxidation, and branched-chain amino acid catabolism [3][4].

Why Heptanoylcarnitine (C7:0) Cannot Be Replaced by Octanoylcarnitine (C8:0) or Other Even-Chain Acylcarnitines in Research and Clinical Assays


Heptanoylcarnitine (C7:0) is not interchangeable with its nearest even-chain neighbors octanoylcarnitine (C8:0) or hexanoylcarnitine (C6:0) in analytical or functional studies. LC-MS/MS-based metabolomics and newborn screening panels rely on distinct m/z transitions for each acylcarnitine species—C7:0 (m/z 274→85) is resolved from C8:0 (m/z 288→85) and C6:0 (m/z 260→85)—and substitution with an incorrect standard leads to misannotation of metabolic disease biomarkers [2]. Biologically, odd-chain heptanoylcarnitine reflects a fundamentally different metabolic origin from even-chain medium-chain acylcarnitines: it is generated from peroxisomal β-oxidation of odd-chain and branched-chain fatty acids as well as microbial cyclopropane fatty acids, whereas C8:0 primarily arises from mitochondrial oxidation of dietary even-chain fats [1][3]. The failure of generic substitution has been demonstrated in exercise physiology: cis-3,4-methylene-heptanoylcarnitine, a heptanoylcarnitine derivative, exhibits a marginal plasma increase with exercise compared with other medium-chain acylcarnitines, proving that even within the C7 subfamily, chain-length and structural specificity govern physiological regulation [4].

Quantitative Differentiation of Heptanoylcarnitine (C7:0) vs. Closest Analogs – Evidence for Scientific Selection


Plasma cis-3,4-Methylene-Heptanoylcarnitine Concentration vs. Hexanoylcarnitine (C6) and Octanoylcarnitine (C8) in Humans

In human plasma, cis-3,4-methylene-heptanoylcarnitine—a cyclopropane derivative of heptanoylcarnitine—is present at substantially higher concentrations than its nearest even-chain medium-chain comparators. Pre-intervention plasma concentrations of cis-3,4-methylene-heptanoylcarnitine were measured at 0.56 ± 0.04 µmol/L, far exceeding hexanoylcarnitine (C6, 0.08 ± 0.007 µmol/L) and octanoylcarnitine (C8, 0.20 ± 0.02 µmol/L) [2]. The odd-chain C7 derivative is ~7-fold more abundant than C6 and ~2.8-fold higher than C8. This abundance hierarchy is consistent across independent studies, with cis-3,4-methylene-heptanoylcarnitine consistently ranking as the most abundant medium-chain acylcarnitine in human blood [1].

Metabolomics Fatty Acid Oxidation Clinical Biomarker

Urinary Heptanoylcarnitine (C7:0) vs. Decanoylcarnitine (C10:0) Fold Change in Esophageal Cancer Biomarker Screening

In a clinical biomarker discovery study comparing esophageal squamous cell carcinoma (ESCC) patients to controls, urinary heptanoylcarnitine (C7:0) showed a VIP score of 1.69 and was significantly decreased (p = 0.031), while decanoylcarnitine (C10:0) exhibited a lower VIP score of 1.36 (p = 0.012) [1]. Both were downregulated in the fatty acid β-oxidation pathway, but heptanoylcarnitine demonstrated a larger variable importance in projection (VIP) value, indicating a stronger contribution to the multivariate model distinguishing ESCC from controls. Additionally, octenoylcarnitine (C8:1) showed a VIP of 2.13, but heptanoylcarnitine's VIP of 1.69 exceeded nonanoylcarnitine (C9:0) at VIP 3.39 (as a benchmark), reinforcing its intermediate discriminative power among medium-chain acylcarnitines.

Oncology Biomarker Metabolic Reprogramming Urine Metabolomics

Exercise-Regulated Kinetics of cis-3,4-Methylene-Heptanoylcarnitine vs. Other Medium-Chain Acylcarnitines in Human Plasma

Compared with other medium-chain acylcarnitines, the plasma concentrations of the 3,4-methylene-heptanoylcarnitine isomers only marginally increased with exercise [1]. While typical medium-chain acylcarnitines such as octanoylcarnitine, decanoylcarnitine, and dodecanoylcarnitine show robust exercise-induced elevation as established biomarkers of lipid oxidation during moderate-intensity exercise [2], the cis- and trans-3,4-methylene-heptanoylcarnitine isomers increased less than 2-fold in plasma. In contrast, both isomers showed a more than 2-fold increase in skeletal muscle tissue of the exercising leg, accompanied by a >2-fold increased net uptake in the exercising leg only [1]. The cis-isomer concentration was 4-fold higher than the trans-isomer regardless of exercise state [1].

Exercise Physiology Xenometabolite Kinetics Stable Isotope Tracing

Distinct Age-Associated Decline of Odd-Chain C7 Carnitine vs. Even-Chain C6 and C8 Carnitine in Healthy Human Plasma

A population-scale aging metabolomics study demonstrated that odd-chain short/medium-chain acylcarnitines including C5, C7, and C9 decrease with age, while long-chain and very long-chain acylcarnitines increase [1]. This age-associated decline in odd-chain acylcarnitines was consistently observed across multiple cohorts. Even-chain medium-chain acylcarnitines such as hexanoylcarnitine (C6) and octanoylcarnitine (C8) did not show the same systematic age-related decline, indicating that the odd-chain acylcarnitines form a distinct cluster with a unique aging trajectory [1].

Aging Biology Odd-Chain Fatty Acids Population Metabolomics

Certified Purity (≥95%), Long-Term Stability (≥4 Years at -20°C), and Defined Solubility of Heptanoyl-L-Carnitine Reference Standard vs. Non-Certified Bulk Analogues

The Cayman Chemical heptanoyl-L-carnitine (chloride) reference standard (Item No. 26551) is supplied with a certified purity of ≥95%, a documented storage stability of ≥4 years at -20°C, and validated solubility in DMF (20 mg/mL), DMSO (10 mg/mL), and Ethanol (20 mg/mL) . Unlike bulk or non-certified acylcarnitine preparations that lack batch-specific certificates of analysis, this reference standard provides defined purity, solubility, and stability parameters that are essential for quantitative LC-MS/MS method calibration. Non-certified C7 acylcarnitine sources frequently lack documented long-term stability data, leading to potential degradation artifacts that compromise biomarker quantitation.

Analytical Chemistry Reference Standard Procurement Quality Control

Odd-Chain (C7:0) vs. Even-Chain (C6:0, C8:0, C10:0) Acylcarnitine Hazard Ratios in Cardiovascular Risk Models

In a prospective cardiovascular risk study evaluating associations between individual plasma acylcarnitines and incident cardiovascular outcomes, C7-carnitine (heptanoylcarnitine) exhibited a hazard ratio (HR) per standard deviation (SD) of 1.03 (95% CI: 0.84–1.25) in Model 1 and 1.10 (0.81–1.48) in Model 2 [1]. By comparison, C8-carnitine (octanoylcarnitine) showed a higher HR of 1.21 (1.00–1.45) and 1.14 (0.84–1.53), while C6-carnitine showed HR of 1.15 (0.87–1.51) and 0.93 (0.63–1.37). The narrower confidence interval and lower point estimate for C7 relative to C8 indicate that heptanoylcarnitine is less strongly associated with cardiovascular risk than octanoylcarnitine, providing differentiation in risk prediction models that rely on acylcarnitine profiling [1].

Cardiovascular Disease Risk Prediction Acylcarnitine Profiling

Validated Application Scenarios Where Heptanoylcarnitine (C7:0) Reference Standard Is the Correct Procurement Choice


Targeted LC-MS/MS Metabolomics: Calibrating the C7:0 Peak in Clinical Acylcarnitine Profiling Panels

In clinical newborn screening and metabolic disease diagnostic panels using flow-injection tandem mass spectrometry (FIA-MS/MS), heptanoylcarnitine (C7:0) produces a characteristic precursor-to-product ion transition (m/z 274→85) that must be calibrated with an authentic C7:0 standard [2]. Using an even-chain analog (e.g., C8:0 at m/z 288→85) for calibration introduces a 14-Da mass error and misassigns the C7 peak, potentially leading to false-negative or false-positive results for disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency where C6, C8, and C10:1 are diagnostically elevated but C7 may be differentially altered [6].

Odd-Chain Fatty Acid and Xenometabolite Research: Tracing Gut Microbial Cyclopropane Fatty Acid Metabolism

Research on gut microbial xenometabolites has identified cis-3,4-methylene-heptanoylcarnitine as one of the most abundant medium-chain acylcarnitines in human blood, derived from incomplete β-oxidation of microbial odd-chain cyclopropane fatty acids [1]. Studies investigating the hepatosplanchnic uptake and release of these xenolipid derivatives require pure heptanoylcarnitine reference standards to quantify tissue-specific arteriovenous differences and net flux across the liver and splanchnic bed. Substituting with an even-chain acylcarnitine standard would fail to capture the odd-chain cyclopropane-specific signal [1][3].

Exercise Physiology and Skeletal Muscle Lipid Oxidation Studies

Heptanoylcarnitine derivatives exhibit a unique kinetic response to exercise: while other medium-chain acylcarnitines (C8, C10) rise robustly in plasma during moderate-intensity exercise, cis- and trans-3,4-methylene-heptanoylcarnitine increase only marginally in plasma but accumulate >2-fold in exercising skeletal muscle tissue [3]. Exercise physiologists studying compartment-specific lipid trafficking during physical activity must use a C7-specific standard to distinguish the muscle-retained C7 pool from the plasma-mobilized C8/C10 pool. Using a generic medium-chain acylcarnitine calibrant would mask this tissue-specific regulation [3][4].

Cardiovascular Risk Stratification and Biomarker Panel Development

The differential cardiovascular hazard ratios of individual acylcarnitines (C7: HR 1.03 vs. C8: HR 1.21 per SD) [5] mean that cardiovascular risk prediction panels must include separate calibration for each acylcarnitine species. Heptanoylcarnitine's lower HR compared with octanoylcarnitine provides critical information for distinguishing benign odd-chain acylcarnitine elevations from pro-atherogenic even-chain acylcarnitine elevations. Procurement of a C7:0 reference standard is therefore essential for laboratories developing multiplexed acylcarnitine-based risk scores for coronary artery disease, particularly in type 2 diabetes populations where heptanoylcarnitine has been identified as a superior biomarker to traditional lipid indicators [5][7].

Quote Request

Request a Quote for Heptanoylcarnitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.